Structural Differentiation: Naphthalene-1-carbamoylmethyl Arm vs. Simpler Alkylsulfonamidoacetamide CTPS1 Chemotypes
The target compound is distinguished from the lead series described in the CTPS1/2 pan-selective program (e.g., compound 27) by the replacement of an alkylsulfonamidoacetamide or acetamide extension with a naphthalene-1-carbamoylmethyl group. This substitution introduces two hydrogen-bond-donating carboxamide NH groups and a large aromatic naphthalene ring system versus the single polar sulfonamide present in the reference chemotype. These features are anticipated to alter both the thermodynamics of binding and isoform selectivity, a hypothesis supported by the known structural plasticity of the CTPS1 substrate tunnel and the observation that selective CTPS1 inhibition requires precise molecular recognition of the isoform-specific regulatory domain [REFS-1, REFS-2].
| Evidence Dimension | Key pharmacophoric features and H-bond donor/π-stacking capacity |
|---|---|
| Target Compound Data | 2 hydrogen-bond-donating carboxamide NH groups; naphthalene ring (10 π-electrons) available for π-stacking; flexible methylene linker |
| Comparator Or Baseline | Compound 27 (2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype) – 1 polar sulfonamide group; no extended aromatic side chain |
| Quantified Difference | Qualitative structural difference; quantitative binding affinities not determined |
| Conditions | Structural comparison based on published SAR of CTPS1/2 pan-selective inhibitors |
Why This Matters
This structural divergence affects CTPS1 binding conformation and selectivity, directly impacting the selection of this compound for CTPS1-targeted probe development rather than generic thiazole screening libraries.
- [1] Novak, A., et al. (2022). Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. Journal of Medicinal Chemistry. PMID: 36449304. View Source
- [2] Lynch, E. M., et al. (2021). Structural basis for isoform-specific inhibition of human CTPS1. Proc. Natl. Acad. Sci. USA, 118(40), e2107968118. View Source
